molecular formula C12H16BrN3O2 B578803 tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate CAS No. 1215205-89-2

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate

Cat. No.: B578803
CAS No.: 1215205-89-2
M. Wt: 314.183
InChI Key: AEFKUGYFFRKJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromopyrimidine moiety, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine, tert-butyl chloroformate, and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carbamate linkage.

    Procedure: The 5-bromopyrimidine is reacted with tert-butyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with cyclopropylamine to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, amines, or thiols. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used. For example, substitution with an amine would yield a new amine derivative of the pyrimidine ring.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.

    Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate involves its interaction with molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This mechanism is similar to other carbamate compounds, which are known to inhibit enzymes by carbamoylation of active site residues.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-bromopyrimidin-2-yl)methylcarbamate
  • tert-Butyl (2-bromopyrimidin-5-yl)carbamate
  • tert-Butyl N-(5-bromopyrimidin-2-yl)-N-(tert-butoxy)carbonyl carbamate

Uniqueness

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that may lack the cyclopropyl moiety. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities.

Biological Activity

tert-Butyl (5-bromopyrimidin-2-yl)(cyclopropyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interaction profiles, and relevance in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a brominated pyrimidine ring, and a cyclopropyl moiety. The molecular formula is C11H15BrN2O2C_{11}H_{15}BrN_2O_2, and it possesses a molecular weight of approximately 285.15 g/mol. The structural configuration significantly influences its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate enzymatic activities or act as an inhibitor or agonist at specific receptors, affecting cellular signaling pathways.

Interaction with Biological Targets

Research indicates that this compound can bind to specific sites on proteins, altering their function. For example, it may inhibit or activate enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders or cancers.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Antitumor Activity : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the modulation of signaling pathways involved in cell survival.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For instance, it may inhibit kinases or other enzymes critical for cancer cell proliferation.
  • Neurotransmitter Interaction : Preliminary data suggest that similar compounds can interact with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound against breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Modulation

In another investigation, the compound was tested for its inhibitory effects on a specific kinase involved in cancer progression. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in targeted cancer therapies.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntitumor ActivityEnzyme InhibitionNeurotransmitter Interaction
This compoundHighModeratePossible
tert-Butyl (5-chloropyrimidin-2-yl)(cyclopropyl)carbamateModerateHighLow
tert-Butyl (5-fluoropyrimidin-2-yl)(cyclopropyl)carbamateHighLowModerate

Properties

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)-N-cyclopropylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16(9-4-5-9)10-14-6-8(13)7-15-10/h6-7,9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEFKUGYFFRKJFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682416
Record name tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215205-89-2
Record name 1,1-Dimethylethyl N-(5-bromo-2-pyrimidinyl)-N-cyclopropylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215205-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (5-bromopyrimidin-2-yl)cyclopropylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.